molecular formula C15H15N5O2S2 B2873184 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034617-30-4

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2873184
CAS No.: 2034617-30-4
M. Wt: 361.44
InChI Key: UZKLTKVDMUBVJI-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound featuring a unique structure that combines imidazole and thiazole rings

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications .

Mode of Action

When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs .

Biochemical Pathways

The compound is likely to affect several biochemical pathways due to its potential anticancer properties . .

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as 1-methylimidazole, the imidazole ring is formed through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thiourea and a haloketone, followed by cyclization.

    Coupling Reactions: The imidazole and thiazole rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nitric acid, sulfuric acid, halogens, often under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1H-imidazole-4-sulfonamide
  • N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-carboxamide
  • N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-thiol

Uniqueness

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. Its sulfonamide group further enhances its reactivity and potential for interaction with biological targets, distinguishing it from similar compounds that may lack one or more of these features.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-5,8-10,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKLTKVDMUBVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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